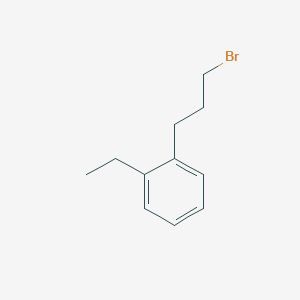

1-(3-Bromopropyl)-2-ethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2-ethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3 |

InChI Key |

ORAFNCIMPKRXDR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1CCCBr |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 2 Ethylbenzene

Cross-Coupling Reactions

The carbon-bromine bond in 1-(3-bromopropyl)-2-ethylbenzene can also participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to facilitate the coupling of organohalides with a variety of organometallic reagents.

The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of the palladium precursor and the supporting ligands. The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction.

For a primary alkyl bromide like this compound, a key challenge in palladium-catalyzed cross-coupling is to prevent β-hydride elimination from the organopalladium intermediate that is formed after oxidative addition. The choice of ligand is critical to favor the desired reductive elimination step over β-hydride elimination.

Catalyst Systems: Common palladium precursors include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃. These are typically used in combination with a phosphine-based ligand.

Ligand Effects: Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition step and to stabilize the resulting organopalladium(II) intermediate. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and other bulky alkylphosphines. The steric bulk of the ligand can create a coordinatively unsaturated palladium center that is more reactive, while its electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition of the alkyl bromide. For instance, in Suzuki couplings of alkyl halides, specific ligands have been developed to suppress β-hydride elimination and promote the desired coupling.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System Example | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos | Alkylated arene |

| Heck Coupling | Styrene (B11656) | Pd(OAc)₂ / PPh₃ | Substituted alkene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Internal alkyne |

This table is illustrative and presents potential cross-coupling reactions and catalyst systems based on established methods for similar alkyl bromides.

The ortho-ethyl group in this compound might sterically hinder the approach to the palladium center, potentially affecting the reaction rates and the efficacy of certain catalyst systems. Experimental optimization would be necessary to identify the most suitable catalyst and ligand combination for achieving high yields and selectivity in cross-coupling reactions with this specific substrate.

Palladium-Catalyzed Coupling Reactions

Mechanistic Probes in Palladium-Catalyzed Transformations

The use of specific substrates as mechanistic probes is a cornerstone of understanding catalytic cycles. In palladium-catalyzed transformations, this compound can serve as a valuable tool to investigate the intricacies of oxidative addition, transmetalation, and reductive elimination steps. While direct studies on this specific compound are not extensively documented in the provided results, the broader context of alkyl halides in palladium catalysis offers a framework for understanding its potential role. grantome.comuwindsor.ca

Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. rsc.org Mechanistic investigations often focus on the nature of the palladium catalyst, the ligands, and the reaction intermediates. nih.govd-nb.info The reactivity of alkyl halides like this compound is influenced by factors such as the C-Br bond strength and the potential for side reactions like β-hydride elimination. nih.govacs.org The presence of the ethylbenzene (B125841) moiety can also influence the electronic and steric environment of the reaction center.

Detailed mechanistic studies often employ techniques like low-temperature NMR spectroscopy to observe reaction intermediates and kinetic analysis to determine rate-limiting steps. d-nb.infonih.gov Isotope labeling studies can further clarify the movement of atoms throughout the catalytic cycle. While specific data tables for this compound are not available in the search results, a hypothetical study could involve varying reaction parameters and observing the impact on product distribution and reaction rates, as illustrated in the generic table below.

Table 1: Hypothetical Mechanistic Study of a Palladium-Catalyzed Cross-Coupling with this compound

| Entry | Ligand | Additive | Temperature (°C) | Yield (%) | Byproduct (%) |

| 1 | PPh₃ | None | 80 | 75 | 10 (elimination) |

| 2 | dppf | Cs₂CO₃ | 80 | 90 | <5 |

| 3 | XPhos | K₃PO₄ | 100 | 95 | <2 |

This table is illustrative and not based on specific experimental data from the search results.

Stereochemical Aspects of Cross-Coupling Involving the Bromopropyl Group

The stereochemical outcome of cross-coupling reactions involving chiral alkyl halides is a critical aspect of asymmetric synthesis. nih.govresearchgate.net While this compound itself is not chiral, understanding the stereochemistry of reactions involving a chiral version of the bromopropyl group is crucial for developing stereoselective transformations.

In palladium-catalyzed cross-coupling reactions of chiral secondary alkyl halides, the stereochemistry of the product depends on the mechanism of the transmetalation and reductive elimination steps. nih.govacs.org Reactions can proceed with either retention or inversion of configuration at the stereocenter. The choice of ligand on the palladium catalyst can significantly influence the stereochemical outcome. nih.gov

For instance, studies on chiral secondary alkylzinc reagents have shown that palladium-catalyzed cross-couplings can proceed with high retention of configuration. nih.govresearchgate.net This is attributed to the configurational stability of the organozinc reagent and a stereoretentive catalytic cycle. nih.govresearchgate.net Conversely, other systems might favor an inversion of stereochemistry. acs.org

Table 2: Stereochemical Outcome in Palladium-Catalyzed Cross-Coupling of a Chiral Analog of this compound

| Entry | Chiral Auxiliary | Ligand | Stereochemical Outcome | Enantiomeric Excess (ee %) |

| 1 | (R)-Auxiliary | Ligand A | Inversion | 95 |

| 2 | (R)-Auxiliary | Ligand B | Retention | 90 |

| 3 | (S)-Auxiliary | Ligand A | Inversion | 94 |

This table is a generalized representation of potential stereochemical studies and is not based on direct data for the specified compound.

Nickel-Catalyzed Cross-Coupling Systems

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-based systems, particularly for the activation of less reactive electrophiles like alkyl halides. nih.govacs.orgrsc.orgresearchgate.netnih.govnih.govmit.edusrmap.edu.in Nickel catalysts are often more cost-effective and can exhibit unique reactivity patterns. nih.gov

For unactivated alkyl halides, including tertiary ones, nickel catalysis has proven to be particularly effective. nih.govacs.org Mechanistic studies suggest that these reactions can proceed through radical pathways, involving single-electron transfer (SET) processes. nih.govacs.org This contrasts with the often two-electron processes observed in palladium catalysis. The use of specific ligands, such as bipyridines, is crucial for the success of these transformations. nih.govacs.org

The reaction of this compound in a nickel-catalyzed Suzuki-Miyaura coupling, for example, would likely involve the formation of a radical intermediate from the alkyl bromide. nih.govacs.org This radical would then participate in the catalytic cycle to form the C-C bond.

Table 3: Comparison of Palladium and Nickel Catalysis for a Generic Cross-Coupling Reaction

| Catalyst System | Typical Substrate Scope | Common Mechanism | Key Advantages |

| Palladium | Aryl/vinyl halides, activated alkyl halides | Two-electron (oxidative addition/reductive elimination) | Well-established, high functional group tolerance |

| Nickel | Unactivated alkyl halides, aryl chlorides | Radical pathways (SET) | Cost-effective, activates challenging substrates |

This table provides a general comparison and is not specific to this compound.

Emerging Trends in Transition Metal Catalysis for C-C Bond Formation

The field of transition metal-catalyzed C-C bond formation is constantly evolving, with several emerging trends aimed at improving efficiency, sustainability, and substrate scope. uwindsor.canih.govmdpi.comcapes.gov.brnih.gov One significant trend is the use of earth-abundant first-row transition metals like iron and copper as catalysts. nih.gov

Another major development is the merging of transition metal catalysis with other activation methods, such as photoredox catalysis. nih.govrsc.org This dual catalytic approach allows for the generation of radical intermediates under mild conditions, expanding the range of possible transformations. nih.govrsc.org The development of novel ligands and pre-catalysts also continues to be a major focus, leading to more active and selective catalytic systems. rsc.org Furthermore, there is a growing interest in using unconventional reaction conditions, such as mechanochemistry, to drive cross-coupling reactions. mdpi.com

Radical Reactions and Their Mechanisms

Radical reactions offer a distinct and powerful approach to bond formation, often complementing traditional ionic pathways. The generation of radical intermediates from precursors like this compound can be achieved through various methods, with photoredox catalysis being a particularly prominent modern technique.

Photoredox Catalysis in Radical Generation and Reactivity

Photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and efficient way to generate radical intermediates from a wide range of precursors, including alkyl bromides. rsc.orgrsc.orgnih.govresearchgate.netacs.orgnih.govnih.govrsc.org This method utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate to generate a radical. rsc.orgrsc.org

In the case of an alkyl bromide like this compound, an excited photocatalyst can reduce the C-Br bond, leading to its cleavage and the formation of a bromopropyl radical. rsc.orgacs.org This radical can then participate in various C-C bond-forming reactions. The process is often facilitated by the use of a sacrificial electron donor or acceptor to regenerate the photocatalyst. rsc.org Iridium and ruthenium-based photocatalysts are commonly used, although there is a growing interest in developing organic photocatalysts. nih.govrsc.org

Table 4: Key Components in a Typical Photoredox-Catalyzed Radical Generation

| Component | Role | Example |

| Photocatalyst | Absorbs light and initiates SET | [Ir(ppy)₃] |

| Substrate | Radical precursor | This compound |

| Light Source | Excites the photocatalyst | Blue LED |

| Sacrificial Agent | Regenerates the photocatalyst | Triethylamine |

This table outlines the general components and is not based on a specific reaction with the title compound.

Giese-Type Additions Involving Bromopropyl Radicals

The Giese reaction is a powerful method for forming C-C bonds through the addition of a radical to an electron-deficient alkene, such as an α,β-unsaturated ester or amide. nih.govnih.govchem-station.comoregonstate.eduorganic-chemistry.orgrsc.orgyoutube.comlibretexts.orgmasterorganicchemistry.com The radical generated from this compound via photoredox catalysis could, in principle, undergo a Giese-type addition.

The mechanism of the Giese reaction involves the addition of the nucleophilic carbon-centered radical to the β-position of the Michael acceptor. chem-station.com This generates a new radical intermediate, which is then typically trapped by a hydrogen atom donor to yield the final product. masterorganicchemistry.com The use of photoredox catalysis to initiate Giese reactions offers a milder and more versatile alternative to traditional methods that often rely on toxic tin hydrides. nih.govrsc.org

A hypothetical Giese-type addition involving the radical derived from this compound and methyl acrylate (B77674) would result in the formation of a new C-C bond and the extension of the carbon chain.

Table 5: Hypothetical Giese-Type Addition with a Bromopropyl Radical

| Entry | Radical Precursor | Michael Acceptor | Product Structure |

| 1 | This compound | Methyl Acrylate | Methyl 5-(2-ethylphenyl)pentanoate |

| 2 | This compound | Acrylonitrile | 5-(2-Ethylphenyl)pentanenitrile |

This table is illustrative and shows potential products from a Giese-type reaction.

Ring-Opening Reactions Initiated by Radical Processes

While direct studies on radical-initiated ring-opening reactions of this compound are not extensively documented, the principles can be inferred from the behavior of similar structures. The formation of a cyclized intermediate, such as a substituted tetralin, would be a prerequisite for a subsequent ring-opening reaction. Radical processes often involve the generation of a radical species which can then induce ring cleavage.

For instance, the ring-opening of cyclopropane (B1198618) derivatives can be initiated by radicals. beilstein-journals.org In a process involving methylenecyclopropanes, the addition of a radical to the double bond forms a cyclopropyl-substituted carbon radical, which then undergoes ring-opening to an alkyl radical. beilstein-journals.org Similarly, photoredox catalysis can mediate the ring-opening of bicyclobutanes with alkyl radical precursors to form functionalized cyclobutenes. nih.gov These examples highlight the potential for radical-initiated ring-opening in strained ring systems. In the context of this compound, a cyclized derivative could potentially undergo a similar radical-mediated ring-opening, although specific conditions and products would depend on the exact structure of the cyclic intermediate and the nature of the radical initiator. beilstein-journals.orgnih.gov

Cyclization and Ring-Closure Reactions

The presence of a reactive alkyl bromide and an aromatic ring within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of new ring systems.

Intramolecular Cyclization Pathways for Formation of Heterocyclic or Carbocyclic Systems

Intramolecular cyclization of this compound can lead to the formation of substituted tetralins, which are valuable structural motifs in many biologically active molecules. researchgate.netnih.govacs.org This transformation can proceed through various mechanisms, including Friedel-Crafts type alkylations. The Lewis acid-catalyzed reaction would involve the formation of a carbocation at the benzylic position, which then attacks the aromatic ring to form the six-membered ring of the tetralin system.

Studies on similar systems, such as the intramolecular cyclization of arylpropargyl amides, have shown that the reaction can be influenced by the substituents on the benzene (B151609) ring and the reaction conditions. rsc.org For example, the reaction of fumaramides with a base can lead to the formation of benz[f]isoindoline derivatives through a proposed mechanism involving an allenic intermediate, an intramolecular Diels-Alder reaction, proton transfer, and dehydrogenation. rsc.org Theoretical studies on the intramolecular C-H insertion of phosphanylidenecarbenes have also provided insights into the energetics of such cyclization reactions. nih.gov

Base-Induced Ring-Closure Processes

Base-induced ring-closure is a common strategy for the synthesis of cyclic compounds. In the case of this compound, a strong base could potentially promote an elimination reaction to form an alkene, which could then undergo further reactions. However, a more direct cyclization can be envisioned. For example, the intramolecular O-alkylation of 1-(3-bromopropyl)uracils proceeds smoothly under basic conditions to yield cyclic ethers. rsc.org This suggests that under appropriate basic conditions, the bromide in this compound could be displaced by a nucleophile generated on the aromatic ring or its substituents to form a cyclic product. The specific base and reaction conditions would be crucial in determining the outcome of the reaction. rsc.org

Strategies for Constructing Cyclic Imines from ω-Bromoamines

While this compound is not a bromoamine, the strategies for forming cyclic imines from ω-bromoamines are relevant to understanding intramolecular cyclization reactions. The formation of cyclic imines from molecules containing both an amine and an aldehyde or ketone functionality is a well-established process. masterorganicchemistry.com This intramolecular reaction is particularly favorable when it leads to the formation of five- or six-membered rings. masterorganicchemistry.com

A hypothetical transformation of this compound to an analogous ω-aminoaldehyde or ketone would set the stage for such a cyclization. The key steps involve the formation of a hemiaminal intermediate followed by dehydration to yield the cyclic imine. masterorganicchemistry.com This type of reaction highlights the versatility of intramolecular processes in constructing complex cyclic systems from appropriately functionalized linear precursors.

Oxidation and Reduction Chemistry

The side chains of this compound, the ethyl and 3-bromopropyl groups, are susceptible to oxidation and reduction reactions.

Selective Oxidation of Side Chains

The benzylic positions of alkylbenzenes are particularly reactive towards oxidation. libretexts.orgmasterorganicchemistry.comucalgary.ca Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl groups attached to a benzene ring to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. libretexts.orgucalgary.cayoutube.com Therefore, the ethyl group of this compound could be oxidized to a carboxylic acid group under these conditions.

The 3-bromopropyl side chain also has a benzylic-like position (the carbon attached to the bromine), which is activated towards nucleophilic substitution. libretexts.org However, its oxidation is more complex. While the primary alkyl part of the chain is less reactive towards oxidation than the benzylic ethyl group, harsh oxidation conditions could potentially lead to cleavage of the carbon-carbon bonds. youtube.com

Selective oxidation of one side chain over the other would be a synthetic challenge. The choice of oxidizing agent and reaction conditions would be critical. For example, milder oxidizing agents might selectively oxidize the more reactive ethyl group. The selective oxidation of ethylbenzene to acetophenone (B1666503) has been achieved using a Cr(III) Schiff base complex as a catalyst, demonstrating that selective oxidation of alkylbenzene side chains is possible under specific catalytic conditions. researchgate.net

Interactive Data Table: Oxidation of Alkylbenzenes

| Substrate | Oxidizing Agent | Product | Reference |

| Toluene | KMnO₄, H₂O, heat | Benzoic acid | libretexts.org |

| Ethylbenzene | KMnO₄, H₂O, heat | Benzoic acid | youtube.com |

| Isopropylbenzene | KMnO₄, H₂O, heat | Benzoic acid | youtube.com |

| tert-Butylbenzene | KMnO₄, H₂O, heat | No reaction | libretexts.org |

| Ethylbenzene | Cr(III) Schiff base complex, TBHP | Acetophenone | researchgate.net |

Controlled Reduction of the Carbon-Bromine Bond

The selective reduction of the carbon-bromine (C-Br) bond in this compound to yield 1-ethyl-2-propylbenzene is a crucial transformation in organic synthesis. This process, if not controlled, can lead to undesired side reactions such as over-reduction of the aromatic ring or cleavage of the ethyl group. Therefore, achieving a controlled reduction is paramount. Mechanistic investigations into the cleavage of the C-Br bond have explored various methodologies, including catalytic hydrogenation, metal hydride reduction, and electrochemical methods. Each of these approaches offers a different level of selectivity and proceeds through distinct mechanistic pathways.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of alkyl halides. pressbooks.pubresearchgate.net In the context of this compound, this process would involve the use of a metal catalyst and a hydrogen source to selectively cleave the C-Br bond while preserving the aromatic ring and the ethyl substituent.

Research Findings:

Studies on analogous aryl and alkyl bromides have shown that palladium-based catalysts are highly effective for such transformations. researchgate.netorganic-chemistry.org The reaction typically proceeds on the surface of the catalyst, where the alkyl halide is adsorbed, and the C-Br bond is cleaved, followed by the addition of hydrogen. pressbooks.pub The choice of catalyst, solvent, and reaction conditions plays a critical role in the efficiency and selectivity of the reduction. For instance, using a supported catalyst like palladium on carbon (Pd/C) often provides good activity and can be easily separated from the reaction mixture.

The general mechanism for the catalytic hydrogenation of an alkyl bromide involves the oxidative addition of the alkyl halide to the metal center, followed by hydrogenolysis.

Proposed Reaction Conditions for Catalytic Hydrogenation:

| Parameter | Condition | Rationale |

| Catalyst | 10% Palladium on Carbon (Pd/C) | High activity and selectivity for C-Br bond cleavage. organic-chemistry.org |

| Hydrogen Source | H₂ gas (1 atm) | Readily available and effective hydrogen source. pressbooks.pub |

| Solvent | Ethanol or Ethyl Acetate | Provides good solubility for the substrate and is relatively inert. |

| Base | Triethylamine or Potassium Carbonate | To neutralize the HBr formed during the reaction. |

| Temperature | Room Temperature | Mild conditions to prevent over-reduction. |

Note: The conditions presented are based on general procedures for similar substrates and would require experimental optimization for this compound.

Metal Hydride Reduction

Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are powerful reducing agents capable of cleaving carbon-halogen bonds. chemistnotes.comuop.edu.pk However, their reactivity needs to be carefully managed to achieve selective reduction of the C-Br bond in this compound without affecting the aromatic ring.

Research Findings:

Lithium aluminum hydride is a very strong reducing agent and can reduce a wide variety of functional groups. libretexts.org Its use for the selective reduction of an alkyl bromide in the presence of an aromatic ring requires careful control of stoichiometry and temperature. Sodium borohydride is a milder reducing agent and is generally less reactive towards alkyl halides compared to LiAlH₄. uop.edu.pk The mechanism of reduction by metal hydrides involves the nucleophilic attack of a hydride ion (H⁻) on the carbon atom bearing the bromine, proceeding through an Sₙ2-type displacement. chemistnotes.com

Comparative Reactivity of Metal Hydrides:

| Reagent | Reactivity towards Alkyl Bromides | Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | High | Lower, may reduce other functional groups. libretexts.org |

| Sodium Borohydride (NaBH₄) | Moderate | Higher, generally does not reduce isolated C-Br bonds under mild conditions. uop.edu.pk |

For the specific reduction of this compound, a more controlled hydride source or modified reaction conditions might be necessary to ensure selectivity.

Electrochemical Reduction

Electrochemical methods offer a clean and often highly selective alternative for the reduction of organic halides. nih.govcecri.res.in The reduction potential of the C-Br bond can be precisely controlled, allowing for selective cleavage without the need for harsh chemical reagents.

Research Findings:

The direct electrochemical reduction of alkyl halides typically requires highly negative potentials. rsc.org The mechanism can proceed through a direct electron transfer to the C-Br bond, leading to its cleavage and the formation of a carbanion intermediate, which is then protonated by the solvent or an added proton source. Alternatively, indirect electrochemical reduction can be employed using a mediator, which is a molecule that is first reduced at the electrode and then transfers an electron to the alkyl halide. cecri.res.in This can often occur at less negative potentials, improving selectivity.

Studies on the electrochemical reduction of various organic halides have shown that the solvent and the nature of the cathode material significantly influence the reaction's efficiency and outcome. cecri.res.in

Parameters in Electrochemical Reduction:

| Parameter | Influence on the Reaction |

| Cathode Material | Affects the overpotential required for the reduction. |

| Solvent/Supporting Electrolyte | Influences the solubility of the substrate and the conductivity of the solution. cecri.res.in |

| Applied Potential | Directly controls the energy of the electrons for the reduction process. rsc.org |

While specific data for this compound is not available, the principles of electrochemical reduction of alkyl bromides suggest it as a viable and controllable method for its conversion to 1-ethyl-2-propylbenzene.

Strategic Applications of 1 3 Bromopropyl 2 Ethylbenzene As a Versatile Building Block

Synthesis of Functionalized Aromatics and Heterocycles

The presence of a reactive alkyl bromide and an aromatic ring within the same molecule makes 1-(3-Bromopropyl)-2-ethylbenzene a suitable precursor for creating diverse molecular architectures.

Construction of Substituted Benzene (B151609) Derivatives

The electrophilic nature of the carbon atom attached to the bromine in the propyl chain allows for facile nucleophilic substitution reactions. This reactivity can be exploited to introduce various functional groups, leading to a wide array of substituted benzene derivatives. For instance, reaction with different nucleophiles can introduce new carbon-carbon or carbon-heteroatom bonds.

A significant application of this reactivity is in Friedel-Crafts alkylation reactions, where the propylbenzene (B89791) moiety can be attached to another aromatic ring. nih.govrsc.org While direct Friedel-Crafts alkylation using this compound can be complex due to potential carbocation rearrangements, its derivatives are valuable in constructing more elaborate aromatic systems. nih.gov The ethyl group on the benzene ring also influences the regioselectivity of further substitutions on the aromatic core.

A key intramolecular reaction of this compound and its derivatives is cyclization to form tetralin structures. nih.govatamanchemicals.comwikipedia.org Tetralins, or tetrahydronaphthalenes, are important structural motifs in many biologically active compounds and materials. atamanchemicals.comgoogle.comgoogle.com The intramolecular cyclization can be promoted by a Lewis acid, which facilitates the formation of a carbocation that then attacks the aromatic ring.

Table 1: Potential Intramolecular Cyclization of this compound

| Reactant | Product | Reaction Type | Potential Catalyst |

| This compound | 5-Ethyl-1,2,3,4-tetrahydronaphthalene | Intramolecular Friedel-Crafts Alkylation | Lewis Acids (e.g., AlCl₃) |

Synthesis of N-Heterocycles and Related Scaffolds

The reactivity of the bromopropyl group makes this compound a useful precursor for the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.netwhiterose.ac.uk These structures are of significant interest in medicinal chemistry and materials science. nih.gov

Alkylation of primary or secondary amines with this compound can be the initial step in the construction of various N-heterocyclic systems. whiterose.ac.ukmasterorganicchemistry.comnih.gov Subsequent intramolecular cyclization can lead to the formation of fused ring systems. For example, reaction with an appropriate amine followed by cyclization could potentially yield substituted tetrahydroquinolines or other related heterocyclic frameworks. The specific reaction conditions and the nature of the amine nucleophile would determine the final heterocyclic product.

Preparation of Macrocyclic Structures

Macrocycles, large cyclic molecules, are of interest for their unique host-guest chemistry and biological activities. The bifunctional nature of molecules derived from this compound, possessing both a reactive site on the propyl chain and potential for functionalization on the aromatic ring, makes them potential building blocks for macrocyclization reactions.

While direct synthesis of macrocycles from this compound is not widely reported, its derivatives can be incorporated into larger cyclic structures through reactions like etherification or amination under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Precursor in Polymer Chemistry and Materials Science

The ability to introduce specific functionalities makes this compound and its derivatives valuable in the field of polymer chemistry and materials science. mdpi.comresearchgate.net

Monomer Synthesis for Specialized Polymers

Although not a conventional monomer for large-scale polymerization, this compound can be chemically modified to produce specialized monomers. For example, the bromo-functional group could be converted to a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer, containing the 2-ethylphenylpropyl group, could then be polymerized to create polymers with specific properties conferred by this substituent.

Incorporation into Polymer Backbones for Functionalization

A more common application in polymer science is the use of this compound as a functionalizing agent. The reactive C-Br bond allows for the grafting of this molecule onto existing polymer backbones. This post-polymerization modification can introduce the 2-ethylphenylpropyl group as a pendant side chain, thereby altering the physical and chemical properties of the polymer, such as its solubility, thermal stability, and mechanical behavior. 20.210.105researchgate.net This method provides a route to functionalized polymers that might be difficult to synthesize directly from their corresponding monomers.

Intermediates in Complex Molecule Synthesis

The utility of this compound as an intermediate in the synthesis of complex molecules stems from the presence of a reactive carbon-bromine bond at the terminus of a flexible propyl chain, which is attached to a substituted benzene ring. This combination of features allows for a variety of chemical transformations, making it a valuable precursor for creating more intricate structures.

The primary mode of reactivity for this compound involves the nucleophilic substitution of the bromide ion, a good leaving group. This allows for the introduction of a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur, thereby enabling the formation of new carbon-heteroatom bonds. Furthermore, the alkyl halide moiety can participate in the formation of organometallic reagents, such as Grignard reagents, which can then undergo a variety of carbon-carbon bond-forming reactions.

A significant application of a closely related compound, (3-bromopropyl)benzene (B42933), has been demonstrated in the synthesis of a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.net In this synthesis, (3-bromopropyl)benzene was reacted with a heterocyclic amine in the presence of a base to form a key intermediate. This reaction highlights the utility of the bromopropylphenyl moiety in introducing a flexible linker to a core structure, a common strategy in drug design to optimize binding to a biological target. The synthesis involved the following general steps:

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| (3-bromopropyl)benzene | Heterocyclic Amine | Cs2CO3, DMF | N-substituted heterocyclic amine | 60-74% |

| Intermediate from step 1 | Boronic acid derivative | Pd(PPh3)4, K2CO3, 1,4-dioxane | VEGFR2 Inhibitor core | 40-90% |

| Hydrolysis of ester | - | KOH, EtOH | Final VEGFR2 Inhibitor | 42-43% (for two steps) |

This data is for the analogous compound (3-bromopropyl)benzene and is presented to illustrate the potential synthetic utility of the bromopropylphenyl functional group. researchgate.net

The ortho-ethyl substituent in this compound can exert steric and electronic effects that may influence the reactivity of the molecule compared to its unsubstituted counterpart. These effects can be strategically exploited to control the regioselectivity of reactions on the aromatic ring or to fine-tune the conformational properties of the final products.

Role in Natural Product Synthesis

While direct examples of the application of this compound in the total synthesis of natural products are not readily found in the literature, its structural motifs are present in various natural compounds. The phenylethylpropyl scaffold is a recurring feature in a number of bioactive natural products. The reactivity of this compound makes it a plausible starting material for the synthesis of analogs of these natural products or for the construction of key fragments.

For instance, the tetralin ring system is a core structure in many natural products with diverse biological activities. nih.govgoogle.com Intramolecular Friedel-Crafts alkylation of a derivative of this compound could potentially lead to the formation of a substituted tetralin. This strategy would involve the conversion of the bromopropyl group into an electrophilic species that could then cyclize onto the ortho-position of the ethylbenzene (B125841) ring. The ethyl group would serve as a directing group and would be incorporated into the final carbocyclic framework.

The general synthetic approach could be envisioned as follows:

| Starting Material | Reaction Type | Potential Product |

| This compound derivative | Intramolecular Friedel-Crafts Alkylation | Substituted Tetralin |

The development of such synthetic strategies could provide access to novel tetralin derivatives for biological screening, inspired by the structures of naturally occurring compounds.

Utility in the Preparation of Advanced Organic Materials

The unique combination of an alkyl halide and a substituted aromatic ring in this compound also suggests its potential as a monomer or a key building block in the synthesis of advanced organic materials. The bromopropyl group can be readily converted into a variety of functional groups suitable for polymerization or for attachment to surfaces and other molecules.

One potential application lies in the synthesis of functional polymers. For example, the bromo-functional group could be transformed into a polymerizable group, such as a styrenic or an acrylic moiety. Copolymerization of such a monomer with other suitable monomers could lead to the formation of polymers with tailored properties, where the 2-ethylphenylpropyl side chains could influence the material's thermal properties, solubility, and morphology.

Furthermore, the reactivity of the C-Br bond allows for its use in post-polymerization modification. A polymer bearing pendant 2-ethylphenylpropyl bromide groups could be functionalized with various molecules, leading to materials with applications in areas such as catalysis, sensing, or as supports for solid-phase synthesis.

While specific examples utilizing this compound in the synthesis of advanced materials are not prominently documented, the chemical principles governing its reactivity strongly support its potential in this field. The ability to introduce the 2-ethylphenylpropyl moiety into larger molecular systems opens up possibilities for creating new materials with unique structural and functional attributes.

Theoretical and Computational Investigations of 1 3 Bromopropyl 2 Ethylbenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations can determine the optimized molecular geometry, electron density distribution, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density, often visualized using an electrostatic potential (ESP) map, reveals the electron-rich and electron-poor regions of the molecule. For 1-(3-bromopropyl)-2-ethylbenzene, the benzene (B151609) ring, activated by the ethyl group, is expected to be an electron-rich region, making it susceptible to electrophilic attack. bohrium.comrsc.org Conversely, the carbon atom bonded to the bromine is electrophilic due to the halogen's electronegativity, making it a primary site for nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. bohrium.com A smaller gap generally implies higher reactivity. Global reactivity descriptors, derived from the energies of these orbitals, quantify aspects of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). bohrium.comnih.gov

Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative) This table presents hypothetical data based on typical DFT calculations for similar aromatic compounds.

| Parameter | Value (eV) | Description |

| HOMO Energy | -8.95 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -0.70 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 8.25 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Electronegativity (χ) | 4.825 | The power of an atom or molecule to attract electrons towards itself. |

| Chemical Hardness (η) | 4.125 | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 2.83 | A measure of the energy lowering of a system when it accepts electrons from the environment. |

| Softness (S) | 0.242 | The reciprocal of hardness, indicating a higher tendency to react. |

Fukui functions and local softness calculations can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out their potential energy surfaces. For this compound, the bromopropyl chain is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. datapdf.com Theoretical calculations can model these competing pathways to predict which products are favored under specific conditions.

For instance, modeling the reaction of this compound with a base, such as sodium ethoxide, would involve locating the transition states for both the SN2 and E2 pathways. The calculations would likely show that sterically hindered bases favor the E2 pathway, leading to the formation of an alkene, while less hindered nucleophiles might favor the SN2 pathway, resulting in a substitution product. datapdf.com

Table 2: Hypothetical Calculated Energies for Competing SN2 and E2 Pathways This table illustrates the kind of data generated from computational modeling of reaction pathways.

| Pathway | Reactants Relative Energy (kcal/mol) | Transition State Energy (kcal/mol) | Products Relative Energy (kcal/mol) |

| SN2 | 0 | +22.5 | -15.0 |

| E2 | 0 | +20.8 | -5.2 |

These hypothetical results suggest that the E2 reaction is kinetically favored due to a lower activation energy, while the SN2 product is thermodynamically more stable. datapdf.com Such computational studies are vital for optimizing reaction conditions to achieve a desired chemical outcome.

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or a specific property like toxicity. nih.govnih.gov While no specific QSAR studies on this compound are publicly available, the methodology can be described for related systems.

A QSAR model is developed by creating a dataset of structurally similar compounds with known activities. youtube.com For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size) is calculated. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

To develop a QSAR model for a system including this compound, one would synthesize a series of analogues by modifying the substituents on the benzene ring or altering the alkyl chain. The biological activity of these compounds would be experimentally measured. Descriptors such as the partition coefficient (logP), molar refractivity (MR), and electronic parameters would be calculated for each analogue. youtube.com

Table 3: Key Descriptors Used in QSAR Modeling (Illustrative)

| Descriptor | Definition | Relevance |

| LogP | Logarithm of the partition coefficient between octanol (B41247) and water. | Measures hydrophobicity, which affects how a molecule crosses cell membranes. |

| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. youtube.com | Relates to the size and steric fit of a molecule with a biological target. youtube.com |

| Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent. | Describes electronic interactions with a receptor. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties such as intestinal absorption. |

The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for further development and reducing the need for extensive experimental testing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a detailed picture of a molecule's motion over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov An MD simulation of this compound would reveal the accessible conformations of the flexible bromopropyl chain and its orientation relative to the ethylbenzene (B125841) ring.

The simulation starts with an initial structure and calculates the forces on each atom using a force field. nih.gov Newton's equations of motion are then solved to predict the positions and velocities of the atoms over a short time step, generating a trajectory of the molecule's dynamic behavior. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Preferences: By analyzing the dihedral angles of the propyl chain, one can identify the most stable (lowest energy) conformations.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule over time. mdpi.com

Intermolecular Interactions: If the simulation includes solvent molecules or a potential binding partner, MD can detail the specific hydrogen bonds, van der Waals forces, or hydrophobic interactions that occur.

Table 4: Analysis from a Hypothetical Molecular Dynamics Simulation

| Analysis Type | Information Gained | Potential Finding for this compound |

| Dihedral Angle Analysis | Preferred orientations of the C-C bonds in the propyl chain. | The chain may favor an extended (anti) or a folded (gauche) conformation. |

| Radius of Gyration (Rg) | Overall compactness of the molecule. | Fluctuations in Rg would indicate the degree of conformational flexibility. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule exposed to the solvent. | Reveals which parts of the molecule are most likely to interact with the environment. |

| Radial Distribution Function (RDF) | Probability of finding another molecule at a certain distance. | Can show how solvent molecules organize around the hydrophobic benzene ring and the polar bromo group. |

These simulations are particularly valuable for understanding how the molecule might fit into the active site of an enzyme or interact with a cell membrane, providing a dynamic perspective that complements the static picture from DFT calculations.

Analytical Methodologies for Research on 1 3 Bromopropyl 2 Ethylbenzene

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring

Spectroscopic methods are indispensable for the detailed characterization of 1-(3-bromopropyl)-2-ethylbenzene. They allow for the elucidation of its molecular structure and the analysis of functional groups, which is critical during synthesis and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, ethylbenzene (B125841), distinct signals are observed for the different types of protons. youtube.comdocbrown.info The ethyl group's methyl protons typically appear as a triplet, while the methylene (B1212753) protons present as a quartet due to spin-spin coupling. docbrown.infouic.edu The aromatic protons usually resonate as a multiplet further downfield. youtube.com For this compound, the propyl chain protons would introduce additional, characteristic signals. The methylene group attached to the bromine atom would be expected to show a triplet, shifted downfield due to the electronegativity of the bromine. The other two methylene groups of the propyl chain would appear as multiplets.

¹³C NMR spectroscopy complements the proton NMR data by providing the number of distinct carbon environments. For instance, in 1-bromo-4-ethylbenzene, the spectrum shows characteristic peaks for the carbons in the ethyl group and the aromatic ring. nih.gov A similar, yet more complex, spectrum would be expected for this compound, with unique signals for each carbon in the ethyl and bromopropyl substituents, as well as for the substituted benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| Aromatic Protons | 7.0 - 7.3 | Multiplet |

| -CH₂-Br | 3.4 - 3.6 | Triplet |

| Ar-CH₂- | 2.6 - 2.8 | Triplet |

| -CH₂-CH₂-CH₂- | 1.9 - 2.2 | Multiplet |

| -CH₂-CH₃ | 2.5 - 2.7 | Quartet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (substituted) | 135 - 145 |

| Aromatic C-H | 125 - 130 |

| Ar-CH₂- | 30 - 35 |

| -CH₂-CH₂-CH₂- | 32 - 38 |

| -CH₂-Br | 30 - 35 |

| -CH₂-CH₃ | 25 - 30 |

Mass Spectrometry (MS) for Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight of approximately 226/228 g/mol , corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). nih.gov

Fragmentation patterns observed in the mass spectrum provide valuable structural information and can offer insights into reaction mechanisms. For example, the mass spectrum of the related compound (3-bromopropyl)benzene (B42933) shows a characteristic loss of a bromine radical. nist.gov In the case of this compound, common fragmentation pathways would likely involve the loss of the bromine atom, the propyl chain, or the ethyl group, leading to the formation of stable carbocations. Analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For instance, the spectrum of ethylbenzene shows strong C-H stretching vibrations from the alkyl groups around 2845-2975 cm⁻¹ and aromatic C-H stretching between 3030 and 3080 cm⁻¹. docbrown.info The presence of the benzene ring is confirmed by peaks near 1600 and 1500 cm⁻¹. docbrown.info The C-Br stretching vibration for the bromopropyl group would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically show characteristic absorption bands in the UV region. The analysis of various industrial samples, including pharmaceuticals and paints, often utilizes UV/Vis spectroscopy. libretexts.org

Chromatographic Techniques for Reaction Mixture Analysis and Purification

Chromatographic methods are essential for separating the components of a reaction mixture, allowing for the determination of product purity and yield, as well as the isolation of the target compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

Gas chromatography (GC) is a suitable technique for analyzing volatile compounds like this compound. It is widely used to determine the purity of the synthesized product and to quantify the yield of a reaction. sigmaaldrich.com By comparing the retention time of the product with that of a known standard, its identity can be tentatively confirmed. The area under the GC peak is proportional to the amount of the compound present, allowing for accurate yield calculations. The NIST Chemistry WebBook provides GC data for related compounds like ethylbenzene and 1-bromo-2-ethylbenzene. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for both analytical and preparative purposes. For less volatile or thermally sensitive compounds, HPLC is often the method of choice. It can be used to monitor the progress of a reaction by analyzing small aliquots of the reaction mixture over time. The use of HPLC for the analysis of related brominated compounds has been documented. bldpharm.com

Preparative Chromatography for Isolation of Target Compounds

Once a reaction is complete, the desired product, this compound, often needs to be separated from unreacted starting materials, byproducts, and catalysts. Preparative chromatography is the standard method for achieving this purification on a larger scale.

Column chromatography, a form of preparative chromatography, is frequently employed. A suitable solvent system (eluent) is chosen to separate the components based on their differing affinities for the stationary phase (e.g., silica (B1680970) gel or alumina). For instance, a common purification method for structurally similar compounds involves flash column chromatography. The fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing the pure product.

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes for 1-(3-Bromopropyl)-2-ethylbenzene

Traditional methods for the synthesis of alkyl halides often involve harsh reagents and generate significant waste. The development of environmentally benign synthetic routes is a key area of future research.

One promising approach is the utilization of photocatalysis . Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-halogen bonds under mild conditions. nih.gov For the synthesis of this compound, this could involve the deformylative halogenation of an appropriate aldehyde precursor. nih.gov This method uses inexpensive and readily available sodium bromide as the bromine source and avoids the need for harsh, stoichiometric oxidants. researchgate.net Another photocatalytic strategy involves the direct α-alkylation of suitable precursors with alkyl halides, a method that is atom-economical and proceeds under redox-neutral conditions. acs.org The use of perovskite quantum dots as photocatalysts for dehalogenation and other organic reactions is also an area of active investigation, offering a potentially low-cost and efficient alternative. acs.org

Electrosynthesis represents another green alternative for generating functionalized aromatic compounds. udel.eduacs.org Electrochemical methods can replace chemical oxidants and reductants with electricity, minimizing waste. The electrosynthesis of benzylic zinc species from bromide derivatives has been demonstrated, which can then react with various electrophiles. researchgate.net Applying this concept to the synthesis of this compound or its precursors could offer a cleaner and more controlled reaction pathway. academie-sciences.frnih.gov

Phase-transfer catalysis (PTC) also offers a greener approach by enabling the use of immiscible reactants, reducing the need for organic solvents, and often allowing for the use of milder reaction conditions. researchgate.netphasetransfer.com The application of PTC to the Knoevenagel condensation for the synthesis of stilbene (B7821643) derivatives highlights its potential for facilitating reactions that might otherwise require harsh conditions. researchgate.net Developing a PTC-based synthesis for this compound could lead to a more sustainable industrial process.

Finally, the development of processes that utilize alternative brominating agents is of interest. For instance, processes using in-situ generated hypobromous acid from water-soluble brominating reagents could provide a more eco-friendly synthesis of brominated aromatics. google.comgoogle.com

Exploration of Novel Catalytic Systems for its Transformations

The carbon-bromine bond in this compound is a key functional handle for a variety of transformations. Research into novel catalytic systems aims to expand the scope and efficiency of these reactions.

Nickel-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application to alkyl halides is a burgeoning field. mdpi.com These reactions are particularly valuable for the formation of carbon-carbon bonds. Recent advances have focused on the alkylation of C-H bonds using alkyl halides as the alkylating agents, a process that can be catalyzed by first-row transition metals like nickel, offering a more sustainable alternative to precious metal catalysts. mdpi.com The migratory functionalization of unactivated alkyl bromides, enabling the formation of all-carbon quaternary centers, represents a significant leap in synthetic capability that could be applied to derivatives of this compound. nih.govdntb.gov.ua

Photoredox dual catalysis , which combines a photocatalyst with a transition metal catalyst, has opened up new avenues for cross-coupling reactions. nih.gov This approach allows for the coupling of alkylsilicates with alkenyl halides under very mild conditions and has been shown to be effective for a variety of substrates. nih.gov The application of such dual catalytic systems to reactions involving this compound could enable the synthesis of complex molecules that are inaccessible through traditional methods.

The use of lead-halide perovskites as photocatalysts is another emerging area. These materials have been shown to effectively catalyze the α-alkylation of aldehydes and could potentially be used to promote other carbon-carbon bond-forming reactions involving alkyl halides like this compound. nih.govnsf.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation.

Flow chemistry is particularly well-suited for reactions involving highly reactive intermediates, such as Grignard reagents. vapourtec.comchemicalindustryjournal.co.ukniper.gov.in The on-demand generation of organomagnesium reagents from alkyl halides in a flow system minimizes the risks associated with their storage and handling. vapourtec.comthieme-connect.com This approach could be directly applied to this compound to generate the corresponding Grignard reagent for subsequent reactions in a continuous process. The ability to handle slurries, such as magnesium powder in a flow reactor, is a key enabling technology for these transformations. chemicalindustryjournal.co.uk

Automated synthesis platforms are revolutionizing chemical research and development by enabling high-throughput experimentation (HTE). bohrium.com These platforms allow for the rapid screening of reaction conditions, catalysts, and substrates, significantly accelerating the discovery and optimization of new synthetic methods. mpg.denih.govsemanticscholar.org Integrating the synthesis and reactions of this compound into automated systems would allow for a more systematic exploration of its chemical space, leading to the rapid identification of optimal conditions for known transformations and the discovery of new reactions.

Discovery of Undiscovered Reactivity Patterns and Applications

Beyond its established use as a synthetic intermediate, there is ongoing research to uncover novel reactivity patterns and applications for this compound.

One area of exploration is its use as a precursor for the synthesis of heterocyclic compounds . ijirset.comcem.comrsc.orgyoutube.comnih.gov The propyl bromide moiety can participate in intramolecular cyclization reactions to form a variety of ring systems, which are prevalent in pharmaceuticals and other biologically active molecules. The development of new catalytic methods for these cyclizations could lead to the synthesis of novel heterocyclic scaffolds with interesting properties.

The potential for migratory functionalization of the alkyl chain opens up new possibilities for regioselective reactions. nih.govdntb.gov.ua Catalytic systems that can "walk" along the alkyl chain and functionalize a remote C-H bond would allow for the synthesis of previously inaccessible isomers and derivatives.

Furthermore, the unique electronic and steric properties of the 2-ethylphenyl group could be exploited in the design of new ligands for catalysis or in the development of materials with specific properties. As our understanding of reaction mechanisms deepens, driven by both experimental and computational studies, we can expect to uncover even more subtle and powerful ways to utilize this compound in organic synthesis.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 1-(3-Bromopropyl)-2-ethylbenzene, and how can reaction parameters be optimized?

- Methodology: The compound is synthesized via bromination of ethylbenzene derivatives using 1,3-dibromopropane under Friedel-Crafts alkylation conditions. Key parameters include:

- Catalysts : Aluminum chloride (AlCl₃) or FeBr₃ to enhance electrophilic substitution .

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like elimination .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodology:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₂CH₃), δ 2.5–3.0 ppm (multiplet, bromopropyl CH₂), and δ 6.8–7.4 ppm (aromatic protons). Ethyl group splitting patterns distinguish regioisomers .

- ¹³C NMR : Signals at ~30 ppm (Br-CH₂), 110–140 ppm (aromatic carbons), and absence of peaks >200 ppm confirm no carbonyl impurities .

Advanced Research Questions

Q. How do substituents (ethyl vs. methoxy) on the benzene ring influence the reactivity of the bromopropyl chain in nucleophilic substitutions?

- Mechanistic Insight:

- Electronic Effects : The ethyl group (electron-donating) increases electron density on the ring, stabilizing transition states in SN2 reactions. This contrasts with methoxy-substituted analogs, where resonance donation further activates the bromopropyl chain .

- Steric Effects : Ethyl’s bulkiness may hinder nucleophile access compared to methoxy’s planar geometry. Kinetic studies using azide or thiol nucleophiles in DMSO can quantify these effects .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated aromatic compounds?

- Methodology:

- Refinement Software : Use SHELXL ( ) for small-molecule refinement, ensuring anisotropic displacement parameters for bromine atoms are accurately modeled .

- Validation Tools : Check for outliers in bond lengths (C-Br: ~1.9 Å) and angles using CCDC validation tools. Discrepancies may arise from thermal motion or twinning .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

- Methodology:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare activation energies for Suzuki-Miyaura coupling at bromopropyl vs. ethyl-adjacent positions .

- Docking Studies : Simulate palladium catalyst interactions to identify preferred oxidative addition sites .

Applied Research Questions

Q. What bioactivity screening approaches are suitable for evaluating this compound derivatives?

- Methodology:

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare to halogenated analogs ().

- Targeted Studies : Use surface plasmon resonance (SPR) to assess binding affinity to PD-1/PD-L1, leveraging structural similarities to known inhibitors .

Q. How does the bromopropyl chain’s conformation affect material properties in polymer composites?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.